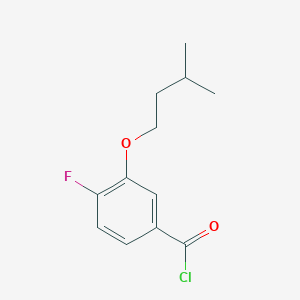

4-Fluoro-3-iso-pentoxybenzoyl chloride

Description

4-Fluoro-3-iso-pentoxybenzoyl chloride (CAS: Not explicitly provided in evidence) is a benzoyl chloride derivative featuring a fluorine atom at the 4-position of the aromatic ring and an iso-pentoxy group (-OCH2CH(CH2CH3)2) at the 3-position. This compound is structurally tailored for applications in organic synthesis, particularly in acylations or as a precursor for pharmaceuticals and agrochemicals. Its electron-withdrawing fluorine substituent enhances electrophilicity at the carbonyl carbon, while the bulky iso-pentoxy group may influence steric interactions during reactions.

Properties

IUPAC Name |

4-fluoro-3-(3-methylbutoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO2/c1-8(2)5-6-16-11-7-9(12(13)15)3-4-10(11)14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXFCUHKHYBUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247146 | |

| Record name | Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443304-54-8 | |

| Record name | Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iso-pentoxybenzoyl chloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzoic acid.

Esterification: The 4-fluorobenzoic acid is esterified with iso-pentanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-fluoro-3-iso-pentoxybenzoic acid.

Chlorination: The 4-fluoro-3-iso-pentoxybenzoic acid is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a chlorine atom, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form 4-fluoro-3-iso-pentoxybenzoic acid.

Reduction: The carbonyl group in the benzoyl chloride can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: The reaction is carried out in the presence of water and a base such as sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.

Hydrolysis: The major product is 4-fluoro-3-iso-pentoxybenzoic acid.

Reduction: The major product is 4-fluoro-3-iso-pentoxybenzyl alcohol.

Scientific Research Applications

4-Fluoro-3-iso-pentoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is used in the development of new drugs and as a building block in medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

The following analysis compares 4-Fluoro-3-iso-pentoxybenzoyl chloride with analogous benzoyl chlorides, focusing on substituent effects, reactivity, and safety profiles.

Substituent Effects and Reactivity

4-Fluoro vs. 4-Bromo Substituents :

Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl group compared to bromine (as in 4-Bromobenzoyl chloride, CAS 586-75-4) . However, bromine’s larger atomic size may marginally reduce reactivity due to steric hindrance.- Example : 4-Bromobenzoyl chloride (CAS 586-75-4) is commonly used in Suzuki couplings, whereas the fluorine analog may favor nucleophilic substitutions due to enhanced carbonyl activation.

- 3-iso-Pentoxy vs. Simpler Alkoxy Groups: The branched iso-pentoxy group introduces steric bulk compared to linear alkoxy substituents (e.g., methoxy or ethoxy). This can reduce reaction rates in sterically sensitive processes, such as Friedel-Crafts acylations, but may improve solubility in non-polar solvents.

Physical and Chemical Properties

Biological Activity

4-Fluoro-3-iso-pentoxybenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom and an iso-pentoxy group attached to a benzoyl chloride. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially influencing its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The exact pathways involved are still under investigation, but it may involve the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential to inhibit specific enzymes |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules : The compound can form covalent bonds with electrophilic centers in proteins, leading to altered enzyme activities and disrupted signaling pathways.

- Modulation of Gene Expression : It may influence transcription factors that regulate genes involved in cell cycle control and apoptosis.

- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and eventual cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. Flow cytometry analysis revealed a marked increase in annexin V-positive cells, indicating early apoptosis.

Research Findings

Recent research has focused on understanding the pharmacokinetics and dynamics of this compound. Key findings include:

- Toxicity Profile : Initial toxicity assessments indicate low toxicity levels at therapeutic doses, but further studies are necessary to evaluate long-term effects.

- Synergistic Effects : Combining this compound with other antimicrobial agents has shown potential for enhanced efficacy against resistant bacterial strains.

Table 2: Research Findings Overview

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Significant reduction in bacterial growth | Promising candidate for antimicrobial therapy |

| Cancer Study | Induction of apoptosis in cancer cells | Potential anticancer agent |

| Toxicity Assessment | Low toxicity at therapeutic doses | Safe for further development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.